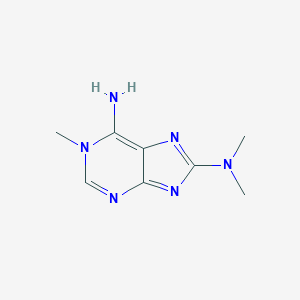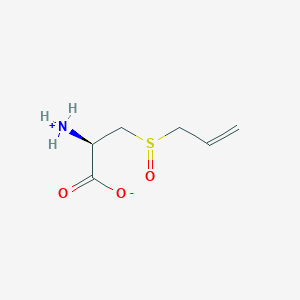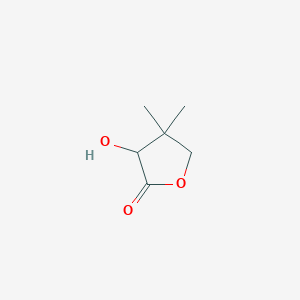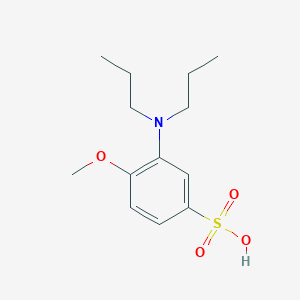
3-(Dipropylamino)-4-methoxybenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Aplicaciones Científicas De Investigación
Spectrophotometric Assay in Wood Preservation
- Application Summary : “3-(Dipropylamino)-4-methoxybenzenesulfonic acid” is used in a color reaction in a spectrophotometric assay to determine concentrations of a wood preservative, N,N-didecyl-N-methylpoly (oxyethyl) ammonium propionate (DMPAP) .
- Methods of Application : The assay is carried out using a propyl orange solution at pH 2.9. The visible absorption spectrum of propyl orange showed an absorption maximum at 510 nm, which decreased linearly with increasing DMPAP concentration from 0 to 10 ppm .
- Results or Outcomes : This assay can be a viable alternative to the current methods for the determination of DMPAP concentrations .
D-Amino Acids in Clinical Therapy
- Application Summary : While not directly related to “3-(Dipropylamino)-4-methoxybenzenesulfonic acid”, D-amino acids have been regarded as regulators of the physiological function of organisms and have great potential in treating disease .
- Methods of Application : D-AAs can be synthesized through racemization induced by AA racemase or epimerase, as well as catalysis induced by D-AAs aminotransferase enzymes .
- Results or Outcomes : D-AAs have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection. Moreover, it can effectively restrain the growth of cancer cells .
Synthesis of Herbicides
- Application Summary : Dipropylamine, a compound structurally similar to “3-(Dipropylamino)-4-methoxybenzenesulfonic acid”, is a precursor to various herbicides such as trifluralin, oryzalin, and vernolate .
- Methods of Application : The specific synthesis methods can vary, but typically involve reactions with other organic compounds to form the desired herbicide .
- Results or Outcomes : The resulting herbicides are used in agriculture to control the growth of unwanted plants .
Synthesis of 3-(Dimethylamino)propionic acid
- Application Summary : “3-(Dimethylamino)propionic acid”, a compound structurally similar to “3-(Dipropylamino)-4-methoxybenzenesulfonic acid”, is synthesized for various applications .
- Methods of Application : The specific synthesis methods can vary, but typically involve reactions with other organic compounds to form the desired product .
- Results or Outcomes : The resulting compound has various applications, although the specific applications are not detailed in the source .
3D Printing of Polylactic Acid
- Application Summary : While not directly related to “3-(Dipropylamino)-4-methoxybenzenesulfonic acid”, polylactic acid (PLA) has been well known in the last decade as a biodegradable thermoplastic source for use in 3D printing by the “fused deposition modeling” method .
- Methods of Application : The specific methods can vary, but typically involve the use of PLA filaments in extrusion-based 3D printing technologies .
- Results or Outcomes : The PLA market is anticipated to accomplish 5.2 billion US dollars in 2020 for its industrial usage .
Bioengineering Applications of Alginates and Hyaluronic Acid
- Application Summary : In the field of bioengineering, the use of natural biomaterials like alginates and hyaluronic acid offers a possible new avenue for the development of products with better biocompatibility, biodegradability, and non-toxicity .
- Methods of Application : These materials are used in a variety of applications, including tissue engineering and drug delivery .
- Results or Outcomes : The use of these materials has resulted in products with improved biocompatibility and biodegradability .
Safety And Hazards
Propiedades
IUPAC Name |
3-(dipropylamino)-4-methoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-8-14(9-5-2)12-10-11(19(15,16)17)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSRICWXREMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)S(=O)(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578319 |
Source


|
| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dipropylamino)-4-methoxybenzenesulfonic acid | |
CAS RN |
153086-37-4 |
Source


|
| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)


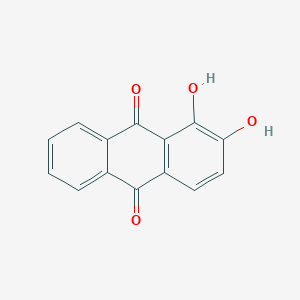
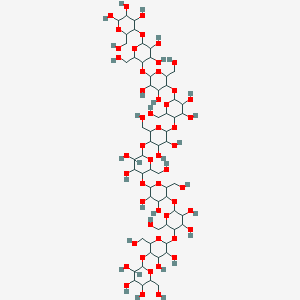
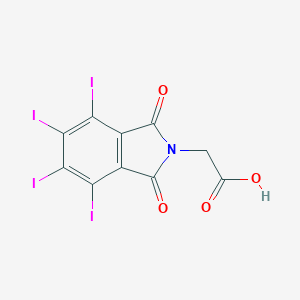
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
